molecular formula C9H16O5 B14691399 Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester CAS No. 29269-20-3

Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14691399
CAS No.: 29269-20-3
M. Wt: 204.22 g/mol
InChI Key: VAMBMSNSIPIASM-UHFFFAOYSA-N
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Description

Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a peroxoic acid group, a methoxy group, and a dimethylethyl ester group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester typically involves the reaction of 4-methoxy-4-oxobutanoic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester product. The reaction mechanism involves the formation of a peroxoic acid intermediate, which then reacts with the methoxy-oxo group to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced catalytic systems and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.

    Reduction: Under specific conditions, the compound can be reduced to form different products.

    Substitution: The methoxy and oxo groups can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its reactive functional groups. The peroxoic acid group can participate in redox reactions, altering the oxidation state of target molecules. The methoxy and oxo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The overall effect of the compound depends on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-4-oxobutanoic acid
  • 4-chloro-4-oxobutanoic acid
  • 4-hydroxy-4-oxobutanoic acid

Uniqueness

Butaneperoxoic acid, 4-methoxy-4-oxo-, 1,1-dimethylethyl ester is unique due to the presence of the peroxoic acid group, which imparts distinct reactivity compared to other similar compounds

Properties

CAS No.

29269-20-3

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-tert-butylperoxy-4-oxobutanoate

InChI

InChI=1S/C9H16O5/c1-9(2,3)14-13-8(11)6-5-7(10)12-4/h5-6H2,1-4H3

InChI Key

VAMBMSNSIPIASM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CCC(=O)OC

Origin of Product

United States

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